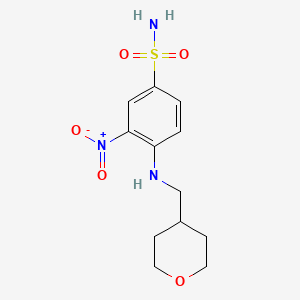

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide

Description

Overview of Benzenesulfonamide Derivatives in Chemical Research

Benzenesulfonamide derivatives constitute one of the most extensively investigated classes of bioactive compounds in modern medicinal chemistry. These molecules have garnered substantial attention due to their diverse pharmacological properties and structural versatility. The fundamental benzenesulfonamide scaffold, characterized by the presence of a sulfamoyl group attached to a benzene ring, serves as a privileged structure in drug discovery efforts. Research has demonstrated that benzenesulfonamides function as potent inhibitors of carbonic anhydrase enzymes, with activities spanning multiple isoforms including the physiologically relevant cytosolic forms and tumor-associated transmembrane variants.

The chemical properties of benzenesulfonamides contribute significantly to their biological activity. The parent compound, benzenesulfonamide (Chemical Abstracts Service number 98-10-2), presents as white to off-white crystalline powder with limited water solubility (4.3 grams per liter at 16 degrees Celsius) and considerable stability under standard conditions. These compounds demonstrate weak acidic behavior with a pKa value of approximately 10.1, enabling salt formation with bases and contributing to their interaction with biological targets. The thermal stability and resistance to hydrolysis under alkaline conditions make benzenesulfonamides attractive candidates for pharmaceutical development.

Contemporary research has expanded beyond simple benzenesulfonamide structures to include complex derivatives incorporating diverse functional groups. Studies have shown that substitution patterns on the benzene ring, particularly at the 4-position, can dramatically influence biological activity and selectivity profiles. The incorporation of triazole moieties through click chemistry approaches has yielded compounds with nanomolar potency against specific carbonic anhydrase isoforms. Additionally, fluorinated variants, such as 2,3,5,6-tetrafluorobenzenesulfonamides, have demonstrated enhanced binding affinity and altered selectivity patterns compared to their non-fluorinated counterparts.

Significance and Rationale for Studying 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide

The specific compound this compound represents a sophisticated molecular architecture that warrants detailed investigation for several compelling reasons. Primarily, this compound serves as a crucial pharmaceutical intermediate in the synthesis of Venetoclax, a breakthrough medication for treating specific hematological malignancies. The compound's role in cancer therapeutic development positions it as a molecule of significant clinical relevance, particularly given the growing importance of targeted cancer therapies.

The structural features of this compound combine multiple pharmacologically relevant elements. The presence of the nitro group at the 3-position introduces electron-withdrawing characteristics that can modulate the electronic properties of the benzene ring, potentially influencing binding interactions with biological targets. The tetrahydro-2H-pyran-4-ylmethyl substituent attached through an amino linkage at the 4-position provides a unique spatial arrangement that may confer specific binding properties or metabolic characteristics. This pyran-containing side chain represents an interesting departure from traditional benzenesulfonamide modifications and offers insights into structure-activity relationships within this chemical class.

Research findings indicate that benzenesulfonamide derivatives with similar structural motifs have demonstrated remarkable anticancer activity. Studies involving gold nanoparticle formulations of related benzenesulfonamide compounds have shown promising results in tumor targeting applications, with one derivative exhibiting notable activity against MCF-7 breast cancer cells. The ability of such compounds to inhibit carbonic anhydrase IX, a tumor-associated enzyme, further supports the rationale for investigating this compound and related structures.

The compound's molecular formula C12H17N3O5S and molecular weight of 315.35 daltons place it within an optimal range for pharmaceutical applications, suggesting favorable pharmacokinetic properties. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) provides numerous sites for potential hydrogen bonding and electrostatic interactions with biological targets, which may contribute to its therapeutic efficacy.

Historical Context and Development of Pyran-Substituted Benzenesulfonamides

The development of pyran-substituted benzenesulfonamides represents a relatively recent advancement in medicinal chemistry, emerging from the broader evolution of sulfonamide-based therapeutics. The historical trajectory of benzenesulfonamide research can be traced back to early investigations of carbonic anhydrase inhibitors, where simple sulfonamide structures were first recognized for their enzyme inhibitory properties. These early studies established the sulfamoyl group as an essential zinc-binding group capable of coordinating with the active site zinc ion in carbonic anhydrase enzymes.

The progression toward more complex benzenesulfonamide derivatives occurred through systematic structure-activity relationship studies. Researchers discovered that modifications at various positions of the benzene ring could dramatically alter potency and selectivity profiles against different carbonic anhydrase isoforms. The introduction of amino substituents at the 4-position proved particularly significant, as these modifications often enhanced binding affinity and provided opportunities for further structural elaboration.

The incorporation of pyran-containing substituents represents a more recent innovation in benzenesulfonamide chemistry. The tetrahydro-2H-pyran-4-ylmethyl group found in this compound exemplifies this trend toward increased structural complexity. This particular substitution pattern emerged from efforts to develop pharmaceutical intermediates with specific synthetic utility, particularly in the context of cancer drug development. The pyran ring system offers both conformational rigidity and potential sites for additional chemical modification, making it an attractive building block for drug discovery efforts.

Electrochemical synthesis methods have played a crucial role in the development of novel benzenesulfonamide derivatives. Recent research has demonstrated the utility of tunable electrochemical processes for synthesizing benzenesulfonamide compounds, allowing for the preparation of diverse structural variants under environmentally friendly conditions. These synthetic advances have facilitated the exploration of previously inaccessible chemical space within the benzenesulfonamide family.

The historical development has also been influenced by advances in synthetic methodology, particularly click chemistry approaches. The copper-catalyzed azide-alkyne cycloaddition reaction has enabled the preparation of triazole-linked benzenesulfonamides with high efficiency and broad substrate scope. These methodological advances have accelerated the pace of discovery and enabled the synthesis of complex structures like this compound.

Scope and Objectives of the Present Research Outline

The present research outline aims to provide a comprehensive examination of this compound within the broader context of benzenesulfonamide chemistry. The primary objective is to consolidate current knowledge regarding this specific compound while establishing its relationship to established structure-activity principles within the benzenesulfonamide class. This investigation seeks to illuminate the chemical and biological properties that distinguish this compound from simpler benzenesulfonamide derivatives.

A key focus of this outline involves examining the structural features that contribute to the compound's pharmaceutical utility. The investigation will analyze how the combination of nitro substitution, amino linkage, and pyran-containing side chain influences the overall molecular properties and potential biological activities. This analysis will draw upon comparative studies of related benzenesulfonamide derivatives to identify structure-activity relationships and predictive patterns.

The research scope encompasses both synthetic and biological aspects of the compound's development. From a synthetic perspective, the outline will examine preparation methods, including the specific synthetic route involving 4-fluoro-3-nitrobenzenesulfonamide and (tetrahydro-2H-pyran-4-yl)methylamine. The investigation will also consider alternative synthetic approaches and potential modifications that could lead to improved properties or simplified preparation procedures.

From a biological standpoint, the outline will explore the compound's role as a pharmaceutical intermediate and its relationship to established carbonic anhydrase inhibitor research. This includes examining how structural modifications influence enzyme binding, selectivity profiles, and potential therapeutic applications. The analysis will incorporate findings from related benzenesulfonamide studies to provide context for understanding the compound's biological properties.

The following table summarizes key molecular parameters for this compound:

This research outline will contribute to the growing body of knowledge surrounding benzenesulfonamide derivatives and their applications in pharmaceutical chemistry. By focusing specifically on this compound, the investigation aims to provide insights that may inform future drug discovery efforts and synthetic methodology development. The comprehensive approach will ensure that both fundamental chemical properties and practical applications are adequately addressed, providing a foundation for continued research in this important area of medicinal chemistry.

Properties

IUPAC Name |

3-nitro-4-(oxan-4-ylmethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5S/c13-21(18,19)10-1-2-11(12(7-10)15(16)17)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H2,13,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQRHNYBVWICKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228779-96-1 | |

| Record name | 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl) methyl)amino) benzene sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228779961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitro-4-(oxan-4-ylmethylamino)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-4-(((TETRAHYDRO-2H-PYRAN-4-YL) METHYL)AMINO) BENZENE SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I2EU37URS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide is synthesized through the reaction of 4-Aminomethyltetrahydropyran and 4-Fluoro-3-nitrobenzenesulfonamide. The specific synthesis steps are as follows:

- Combine 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol) and (tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol) in a tetrahydrofuran solution.

- Add Triethylamine (1.3 g, 6.81 mmol) to the mixture.

- Stir the solution at room temperature for 5 hours.

- Remove the solvent and add 20 ml of methanol to the residue.

- Dry the product to obtain 1.4 g of this compound with a yield of 97% .

Industrial Production Methods

The industrial production methods for this compound are not explicitly detailed in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are used.

Major Products

Reduction: The major product is 3-Amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide.

Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of BTK, PI3K, and JAK-2 inhibitors.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: In the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide is primarily related to its role as an intermediate in the synthesis of Venetoclax. Venetoclax works by inhibiting the B-cell lymphoma 2 (BCL-2) protein, which prevents apoptosis (programmed cell death) in cancer cells. By inhibiting BCL-2, Venetoclax promotes apoptosis, leading to the death of cancer cells .

Comparison with Similar Compounds

Physicochemical Properties

- Storage : 2–8°C (refrigerated) or ambient temperature under inert, light-protected conditions .

- Appearance : Bright yellow to white solid .

Structural Analogues in Medicinal Chemistry

The compound is part of a broader class of sulfonamides and nitroaromatic derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

- Bioisosteric Replacements : Compound 21a replaces the carboxylic acid group with a methylsulfonyl moiety, enhancing metabolic stability while retaining inhibitory activity against apoptosis regulators MCL-1/BCL-2 .

- Substituent Effects: The chloro-dimethylphenoxy group in 29 improves solubility and binding kinetics compared to the parent compound, as evidenced by NMR shifts (δ 8.61 ppm for NH-Ph) and HRMS data .

- Nitroso Derivative : The nitroso-modified analogue (MW 344.34) is structurally similar but exhibits distinct electrochemical properties due to the nitroso group’s electron-withdrawing nature, impacting its metabolic pathway .

Biological Activity

3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide, also known as a pharmaceutical intermediate for Venetoclax, has garnered attention for its biological activity, particularly in the context of treating chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇N₃O₅S

- Molecular Weight : 315.35 g/mol

- CAS Number : 1228779-96-1

The compound functions primarily as an intermediate in the synthesis of Venetoclax, a BCL-2 inhibitor that induces apoptosis in cancer cells. Its structure allows it to interact with various biological targets, influencing pathways related to cell survival and apoptosis.

Anticancer Properties

This compound has been shown to exhibit significant anticancer activity through:

- BCL-2 Inhibition : As a precursor to Venetoclax, it contributes to the inhibition of the BCL-2 protein, promoting apoptosis in malignant cells.

- Synergistic Effects : In combination therapies, this compound enhances the efficacy of other chemotherapeutic agents.

Cardiovascular Effects

Research has indicated that similar sulfonamide compounds can influence cardiovascular parameters. A study on benzenesulfonamide derivatives demonstrated their effect on perfusion pressure and coronary resistance using isolated rat heart models. The results suggested that these compounds could modulate cardiovascular responses through calcium channel interactions .

Table 1: Summary of Biological Activity Studies

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its efficacy. Theoretical models suggest variations in permeability based on cell type, which could influence its therapeutic application .

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction. A common route starts with 4-fluoro-3-nitrobenzenesulfonamide dissolved in THF. To this, triethylamine (TEA) and 1-(tetrahydro-2H-pyran-4-yl)methylamine are added, followed by stirring at room temperature for 12–24 hours. The mixture is then diluted with ethyl acetate, washed with saturated NaH₂PO₄ and brine, dried over Na₂SO₄, and purified via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the product as a bright yellow solid (90% yield) .

Key Reaction Parameters:

- Solvent: THF or DMF

- Temperature: Room temperature

- Purification: Silica gel chromatography (hexane/EtOAc)

How is this compound characterized in terms of purity and structural confirmation?

Methodological Answer:

Purity is assessed using HPLC (≥98% purity, C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) . Structural confirmation employs:

- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ (e.g., δ 8.61 ppm for NH-Ar proton, δ 161.6 ppm for carbonyl carbon) .

- Mass Spectrometry: HRMS-ESI (e.g., m/z 613.1178 [M–H]⁻ for derivatives) .

- Elemental Analysis: Confirmation of C, H, N, S content within ±0.4% of theoretical values .

What role does this compound play in the synthesis of kinase inhibitors?

Methodological Answer:

It serves as a key intermediate in synthesizing inhibitors targeting BTK, PI3K, and JAK-2. The nitro group facilitates further functionalization (e.g., reduction to amine for coupling with pharmacophores). For example, in Venetoclax (BCL-2 inhibitor) synthesis, it contributes to the sulfonamide scaffold critical for binding affinity .

Application Workflow:

Intermediate Functionalization: Nitro reduction to amine for cross-coupling.

Scaffold Integration: Coupling with pyrrolopyridine or pyrimidine moieties via Suzuki or Buchwald-Hartwig reactions .

Advanced Research Questions

How can researchers optimize the synthesis to improve yield and purity?

Methodological Answer:

- Optimized Solubility: Use DMAc instead of THF for better dissolution of reactants, reducing side products .

- Catalytic Systems: Introduce Pd(PPh₃)₂Cl₂/CuI for efficient coupling in THF, improving yield from 56% to 85% .

- Temperature Control: Maintain reaction at -40°C during acid quenching to prevent decomposition .

- Purification: Replace column chromatography with recrystallization (solvent: methanol/water) for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.